molecular formula C5H6F2O3 B13096742 3,3-Difluoro-2-hydroxypent-4-enoic acid

3,3-Difluoro-2-hydroxypent-4-enoic acid

Cat. No.: B13096742
M. Wt: 152.10 g/mol
InChI Key: VOHUSOSOJNNTTN-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H6F2O3 and a molecular weight of 152.1 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a double bond in its structure. It is a valuable compound in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-hydroxypent-4-enoic acid typically involves the introduction of fluorine atoms into the molecular structure through fluorination reactions. One common method is the fluorination of a suitable precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2-hydroxypent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group and double bond also play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-hydroxypent-4-enoic acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and double bond, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

3,3-difluoro-2-hydroxypent-4-enoic acid

InChI

InChI=1S/C5H6F2O3/c1-2-5(6,7)3(8)4(9)10/h2-3,8H,1H2,(H,9,10)

InChI Key

VOHUSOSOJNNTTN-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(=O)O)O)(F)F

Origin of Product

United States

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